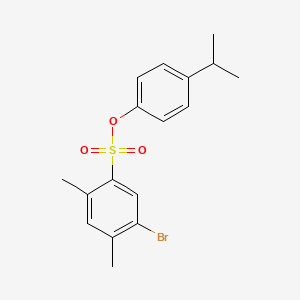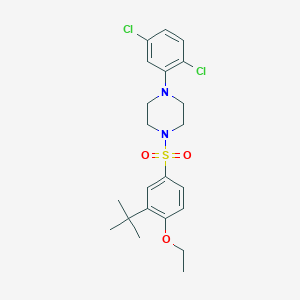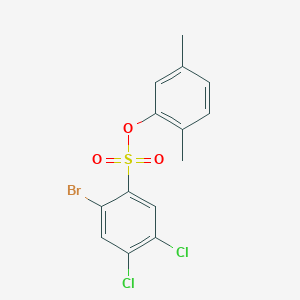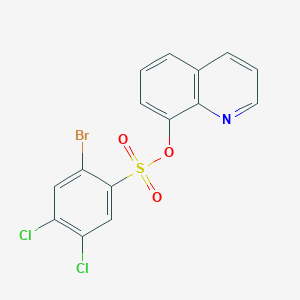
(4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as IBX-2 and is widely used in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate involves the transfer of oxygen atoms to the substrate. This process is mediated by the sulfonate group, which acts as a leaving group. The reaction proceeds through a single-electron transfer mechanism, and the resulting product is the corresponding oxidized substrate.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported that this compound is not toxic to cells and does not induce cell death. It has also been reported to have low mutagenic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate in lab experiments has several advantages. It is a mild oxidizing agent that can be used in various chemical reactions without the need for harsh conditions. It is also easy to handle and store. However, this compound has some limitations, such as its limited solubility in water and some organic solvents. It also requires the use of a base, which can sometimes interfere with the reaction.
Direcciones Futuras
There are several future directions for the use of (4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate in scientific research. One area of interest is the development of new synthetic routes for the production of this compound. Another area of interest is the use of this compound in the synthesis of new organic compounds with potential biological activity. Additionally, the use of this compound in catalytic reactions is an area of active research.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has gained significant attention in scientific research. Its unique properties have made it a valuable tool in various chemical reactions. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.
Métodos De Síntesis
The synthesis of (4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate involves the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 4-isopropylphenol. This reaction takes place in the presence of a base such as triethylamine or pyridine. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified through column chromatography.
Aplicaciones Científicas De Investigación
(4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate has been extensively used in scientific research due to its unique properties. It is a versatile oxidizing agent that can be used in various chemical reactions such as oxidation of alcohols, aldehydes, and ketones. It has also been used in the synthesis of various organic compounds such as lactones, amides, and esters.
Propiedades
IUPAC Name |
(4-propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3S/c1-11(2)14-5-7-15(8-6-14)21-22(19,20)17-10-16(18)12(3)9-13(17)4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZKMNZOOQPRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)C(C)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one](/img/structure/B7440263.png)
![[(3S,4S)-3-cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanone](/img/structure/B7440267.png)
![5-methoxy-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440275.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-methoxy-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440276.png)


![4-fluoro-3-methoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440301.png)
![4-chloro-3-hydroxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440308.png)
![6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7440314.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440316.png)



